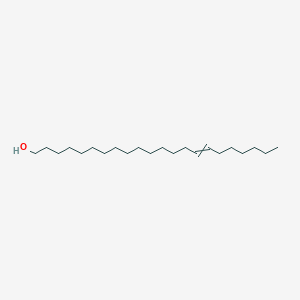

Docos-15-en-1-ol

Description

BenchChem offers high-quality Docos-15-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docos-15-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62803-16-1 |

|---|---|

Molecular Formula |

C22H44O |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

docos-15-en-1-ol |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h7-8,23H,2-6,9-22H2,1H3 |

InChI Key |

WBBJCBOOTPORNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Gas Chromatography Mass Spectrometry Gc Ms

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty alcohols. rsc.org However, the high molecular weight and the polar hydroxyl group of Docos-15-en-1-ol necessitate a chemical derivatization step prior to analysis. This process enhances volatility and improves chromatographic peak shape. chromforum.org

A typical integrated GC-MS workflow involves:

Extraction: Isolation of the lipid fraction using LLE or SPE.

Derivatization: Conversion of the hydroxyl group to a less polar, more volatile ether. A common reagent is bis-(trimethylsilyl)trifluoroacetamide (BSTFA), which forms a trimethylsilyl (B98337) (TMS) ether. rsc.orgchromforum.org

Analysis: Separation of the derivatized analytes on a capillary GC column followed by detection using MS, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. chromforum.org

| Parameter | Typical Condition | Purpose | Citation |

| Derivatization Reagent | BSTFA with 1% TMCS | Forms a volatile Trimethylsilyl (TMS) ether. | rsc.orgchromforum.org |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Separates compounds based on boiling point and polarity. | rsc.org |

| Ionization Mode | Electron Ionization (EI) | Creates characteristic and reproducible fragment ions for structural confirmation. | nih.gov |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification of target ions (e.g., m/z 73 for TMS). | chromforum.org |

Liquid Chromatography Tandem Mass Spectrometry Lc Ms/ms

LC-MS/MS has become the gold standard for quantifying low-abundance analytes in complex matrices due to its exceptional sensitivity and selectivity. nih.govmdpi.com For very-long-chain fatty alcohols, which have poor ionization efficiency, derivatization is again crucial, but its purpose is to introduce a readily ionizable group rather than to increase volatility. acs.orgcore.ac.uk

An integrated LC-MS/MS workflow includes:

Extraction and Cleanup: Rigorous sample cleanup using SPE is critical to minimize matrix effects, where co-eluting compounds suppress the ionization of the target analyte. researchgate.net

Derivatization: Reagents that add a permanent positive charge are often used. For instance, derivatization with pyridine (B92270) and thionyl chloride generates a cationic pyridinium (B92312) moiety, which shows excellent ionization efficiency in positive-ion electrospray ionization (ESI). acs.org

Analysis: Separation is typically achieved using Reversed-Phase (RP) chromatography, which separates lipids based on their hydrophobicity. waters.com Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification by monitoring a specific precursor ion to product ion transition. nih.gov

| Parameter | Typical Condition | Purpose | Citation |

| Derivatization Reagent | Pyridine/Thionyl Chloride | Adds a permanently charged pyridinium tag for high ESI sensitivity. | acs.org |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates analytes by hydrophobicity (chain length and unsaturation). | core.ac.ukslu.se |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the charged derivative. | acs.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by isolating a specific parent ion and detecting a unique fragment ion. | nih.gov |

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

While GC-MS and LC-MS/MS are powerful for quantification, they may not be sufficient for the unambiguous initial structural elucidation of a novel compound from a biological source. nih.gov Specifically, confirming the exact position (C-15) and geometry (cis/trans) of the double bond requires Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govaocs.org High-resolution ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques like COSY and HSQC, would be performed on a purified isolate of the compound. researchgate.netmagritek.com This step, while not part of a high-throughput quantification workflow, is an indispensable part of an integrated strategy for absolute structural confirmation. nih.gov

Biosynthesis of Docos 15 En 1 Ol and Analogous Long Chain Unsaturated Fatty Alcohols

Endogenous Metabolic Pathways

In organisms that naturally produce very-long-chain unsaturated fatty alcohols, the synthesis relies on fundamental fatty acid metabolism, which is then tailored by specific enzymes to create the required chain length and degree of unsaturation.

The foundational steps of fatty alcohol biosynthesis begin with de novo synthesis of fatty acids, a process that occurs in the cytoplasm. slideshare.net This pathway constructs fatty acid chains from simple two-carbon acetate (B1210297) units, derived primarily from acetyl-coenzyme A (acetyl-CoA). pharmacy180.comyoutube.com

The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). pharmacy180.comnih.gov This is the rate-limiting and primary regulatory step in fatty acid synthesis. pharmacy180.com The fatty acid synthase (FAS) complex, a multi-enzyme system, then orchestrates a repeating cycle of four reactions: condensation, reduction, dehydration, and another reduction. nih.gov With acetyl-CoA as the starting "primer" and malonyl-CoA providing the subsequent two-carbon extender units, the fatty acid chain is progressively lengthened. youtube.comnih.gov This cycle continues until a 16-carbon saturated fatty acid, palmitic acid (C16:0), is typically produced, which can then be released from the FAS complex. slideshare.netijs.si Minor amounts of stearic acid (C18:0) may also be produced. ijs.si

The C16 and C18 fatty acids produced via de novo synthesis serve as precursors for longer and unsaturated chains. ijs.sifrontiersin.org The subsequent modifications occur primarily in the endoplasmic reticulum and involve two key processes: chain elongation and desaturation. slideshare.netijs.si

The final and definitive step in the biosynthesis of fatty alcohols is the reduction of a fatty acyl-CoA or fatty acyl-acyl carrier protein (acyl-ACP) precursor. slu.senih.gov This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). slu.senih.gov These enzymes perform a four-electron reduction of the carboxyl group of the fatty acid to a primary alcohol. nih.gov

In eukaryotes, this conversion is typically carried out by a single enzyme that proceeds through a fatty aldehyde intermediate, which is not released during the reaction. slu.seresearchgate.net The biosynthesis of Docos-15-en-1-ol specifically involves the NADPH-dependent reduction of its precursor, docos-15-enoyl-CoA, a terminal reaction catalyzed by a FAR localized to the endoplasmic reticulum. smolecule.com Different FAR enzymes exhibit distinct specificities for the chain length and saturation state of their acyl substrates, which is a key factor in determining the profile of fatty alcohols an organism can produce. frontiersin.org For example, FARs from Bombus lucorum have been shown to prefer acyl chains of 18-26 carbons for the production of very-long-chain fatty alcohols. frontiersin.org

Substrate Specificity of Various Fatty Acyl-CoA Reductases (FARs)

| Enzyme/Organism | Preferred Substrate (Chain Length) | Primary Alcohol Product(s) | Source |

|---|---|---|---|

| Ae.tFAR3 from Aegilops tauschii | C26:0 | C26:0-OH | frontiersin.org |

| Ae.tFAR4 from Aegilops tauschii | C24:0 | C24:0-OH | frontiersin.org |

| BlucFAR1 from Bombus lucorum | C18-C26 | C18-C24 Saturated Alcohols | frontiersin.orgnih.gov |

| BlapFAR4 from Bombus lapidarius | C14-C16 | C16:0-OH, C16:1Δ9-OH | frontiersin.org |

The introduction of double bonds into the fatty acid chain is a critical step in forming unsaturated alcohols like Docos-15-en-1-ol. This is accomplished by fatty acyl desaturases (FADs), which are enzymes that catalyze dehydrogenation reactions to convert single carbon-carbon bonds into double bonds (C=C) at specific positions. nih.gov These enzymes are highly specific regarding both the fatty acid substrate and the position where the double bond is inserted. nih.govresearchgate.net

Desaturases are integral membrane proteins, typically found in the endoplasmic reticulum in animals and plants. nih.gov The specificity of the desaturase determines the final structure of the unsaturated fatty acid. For instance, a Δ9-desaturase specifically introduces a double bond at the 9th carbon position from the carboxyl end of the fatty acid. ijs.si The formation of a precursor for Docos-15-en-1-ol would require a desaturase capable of acting on a C22 saturated fatty acid to introduce a double bond at the 15th position. The specificity of these enzymes is so precise that even a single amino acid substitution can be sufficient to alter their function and the position of the inserted double bond. mdpi.com

To produce fatty alcohols with chain lengths greater than 18 carbons, such as the C22 backbone of Docos-15-en-1-ol, cells utilize fatty acid elongation systems. researchgate.net This process primarily occurs in the endoplasmic reticulum and involves a cycle of four reactions that collectively add two-carbon units (from malonyl-CoA) to a pre-existing fatty acyl-CoA. ijs.sinih.gov

The key rate-limiting enzymes in this cycle are the elongases of very-long-chain fatty acids (ELOVLs). nih.govmdpi.com These enzymes catalyze the initial condensation step and are largely responsible for determining the substrate specificity of the elongation process. ijs.sinih.gov Different ELOVL enzymes have preferences for fatty acids of specific chain lengths and saturation levels, allowing for the controlled synthesis of a wide variety of very-long-chain fatty acids (VLCFAs). nih.gov These VLCFAs are the direct precursors that are then acted upon by desaturases and, finally, FARs to produce very-long-chain unsaturated fatty alcohols. nih.gov

Chain Elongation and Desaturation of Precursor Fatty Acids

Biotechnological and Microbial Biosynthesis Approaches

Due to their industrial value, there is significant interest in producing fatty alcohols using engineered microorganisms. nih.govfrontiersin.org This biotechnological approach leverages the native metabolic pathways of hosts like Escherichia coli or the oleaginous yeast Yarrowia lipolytica and enhances them through metabolic engineering. nih.govfrontiersin.org

The core strategy involves introducing a heterologous gene that encodes a FAR enzyme with the desired specificity into the microbial host. nih.govd-nb.info This allows the host's endogenously produced fatty acyl-CoAs to be converted into fatty alcohols. d-nb.info To increase yields, further modifications are often made, such as:

Overexpressing enzymes in the native fatty acid synthesis pathway, like acetyl-CoA carboxylase, to boost the supply of precursors. nih.gov

Deleting competing pathways that drain the fatty acyl-CoA pool, such as those involved in β-oxidation (fatty acid degradation) or alkane biosynthesis. d-nb.infod-nb.info

Expressing heterologous elongase and desaturase enzymes to produce VLCFAs and unsaturated fatty acids not native to the host. nih.gov

Using these strategies, researchers have successfully engineered microbes to produce a range of long-chain and very-long-chain fatty alcohols. For instance, engineered Yarrowia lipolytica expressing a FAR from Bombus lucorum was able to produce saturated fatty alcohols with chain lengths from C18 to C24, achieving a titer of 166.6 mg/L. frontiersin.orgnih.gov Similarly, the synthesis of 1-eicosanol (B7800029) (C20:0) and 1-docosanol (B1670855) (C22:0) has been achieved in yeast by expressing a FAR from Arabidopsis thaliana alongside the overexpression of endogenous fatty acid elongases. nih.gov

Examples of Engineered Microbial Production of Long-Chain Fatty Alcohols

| Host Organism | Key Engineering Strategy | Product(s) | Reported Titer | Source |

|---|---|---|---|---|

| Yarrowia lipolytica | Expression of BlucFAR1 from B. lucorum; lipid metabolism modifications | C18-C24 Saturated Fatty Alcohols | 166.6 mg/L | frontiersin.orgnih.gov |

| Saccharomyces cerevisiae | Expression of AtFAR1; Overexpression of ELO1 and ELO2 | 1-Eicosanol (C20:0), 1-Docosanol (C22:0) | 83.5 mg/L (total VLCFAs) | nih.gov |

| Escherichia coli | Expression of thioesterase, acyl-CoA synthase, and FAR | C16/C18 Fatty Alcohols | 101.5 mg/L | d-nb.info |

| Synechocystis sp. PCC 6803 | Expression of Maqu_2220 FAR; Knockout of alkane biosynthesis genes | C16:0-OH, C18:0-OH, C18:1-OH | 2.87 mg/g dry weight | d-nb.info |

Engineered Production of Long-Chain Fatty Alcohols in Heterologous Hosts (e.g., Yarrowia lipolytica)

The engineered production of long-chain fatty alcohols in heterologous hosts like Yarrowia lipolytica hinges on the introduction and optimization of a biosynthetic pathway that converts fatty acyl-CoAs into their corresponding alcohols. nih.govresearchgate.net This process is primarily catalyzed by the enzyme fatty acyl-CoA reductase (FAR). researchgate.net

Metabolic engineering strategies in Y. lipolytica often follow a "push and pull" approach to maximize product yield. frontiersin.org The "push" involves increasing the precursor supply, in this case, very-long-chain fatty acyl-CoAs. This can be achieved by overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and diacylglycerol acyltransferase (DGAT). frontiersin.org The "pull" strategy focuses on efficiently converting the precursor into the final product by expressing a potent FAR. frontiersin.org Additionally, "blocking" competing pathways, such as β-oxidation, can prevent the degradation of the fatty acyl-CoA precursors and the final fatty alcohol product. frontiersin.org

Several studies have demonstrated the successful production of various long-chain fatty alcohols in Y. lipolytica by expressing different FAR enzymes. For instance, the expression of a FAR from Marinobacter hydrocarbonoclasticus in Y. lipolytica resulted in the production of up to 6 g/L of fatty alcohols. frontiersin.org Another study achieved a titer of 1.5 g/L of total fatty alcohols through the screening of four different FAR variants and subsequent strain engineering. researchgate.net While these studies have primarily focused on C16 and C18 fatty alcohols, the principles can be extended to produce longer-chain alcohols like docosanol (C22).

To specifically produce Docos-15-en-1-ol, a FAR with high specificity for docosanoyl-CoA (C22:0-CoA) or its unsaturated derivative would be required. While naturally occurring FARs with this exact specificity might be rare, protein engineering and machine learning-guided approaches are being developed to alter the substrate specificity of existing FARs. youtube.comfrontiersin.orgnih.gov

The table below summarizes the production of long-chain fatty alcohols in engineered Yarrowia lipolytica from various studies, showcasing the potential of this host for producing oleochemicals.

| Expressed Enzyme(s) | Engineered Strain Modifications | Product(s) | Titer |

| Fatty acyl-CoA reductase (FAR) from Marinobacter hydrocarbonoclasticus | Not specified | C16-C18 fatty alcohols | 6 g/L |

| Fatty acyl-CoA reductase (FAR) from Tyto alba (TaFAR1) | Not specified | Hexadecan-1-ol | 690 mg/L |

| Fatty acyl-CoA reductase from Bombus lucorum (BlucFAR1) | Multiple lipid metabolism modifications | C18-C24 saturated fatty alcohols | 166.6 mg/L |

| Fatty acyl-CoA reductase from Bombus lapidarius (BlapFAR4) | Multiple lipid metabolism modifications | C16:0-OH, C16:1Δ9-OH, C14:0-OH, C18:1Δ9-OH | 14.6 mg/L |

| Four FAR variants screened | Fed-batch cultivation, extractive fermentation | Hexadecanol, heptadecanol, octadecanol, oleyl alcohol | 1.5 g/L |

Strategies for Tailoring Chain Length and Unsaturation Patterns via Synthetic Biology

Synthetic biology offers a powerful toolkit to precisely control the chain length and degree of unsaturation of fatty alcohols produced in microbial hosts. This is achieved through the heterologous expression and engineering of key enzymes involved in fatty acid elongation and desaturation. nih.gov

Tailoring Chain Length:

The chain length of fatty acids, and consequently fatty alcohols, is determined by the interplay of fatty acid synthases (FAS) and fatty acid elongases. nih.gov While the native FAS complex in Y. lipolytica primarily produces C16 and C18 fatty acids, the introduction of specific elongases can extend these chains to longer lengths. To produce a C22 backbone for Docos-15-en-1-ol, one would need to express an elongase capable of converting C20-CoA to C22-CoA. Studies in Y. lipolytica have shown that the expression of specific 3-ketoacyl-CoA synthases, a component of the elongase complex, can lead to the accumulation of very-long-chain fatty acids (VLCFAs). nih.gov

Introducing Unsaturation:

The position of the double bond in an unsaturated fatty alcohol is determined by the action of fatty acid desaturases. These enzymes introduce double bonds at specific positions along the fatty acyl chain. nih.govwikipedia.org To produce Docos-15-en-1-ol, a Δ15-desaturase would be required to introduce a double bond at the 15th carbon position of a docosanoyl-CoA molecule. The genes for various desaturases have been identified from different organisms and can be expressed in Y. lipolytica to generate novel unsaturated fatty acid profiles. nih.gov

A theoretical pathway for the biosynthesis of Docos-15-en-1-ol in engineered Y. lipolytica would involve the following steps:

De novo synthesis of palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) by the native fatty acid synthesis machinery.

Elongation of stearoyl-CoA to docosanoyl-CoA (C22:0-CoA) through the action of heterologously expressed elongases.

Desaturation of docosanoyl-CoA to docos-15-enoyl-CoA by a heterologously expressed Δ15-desaturase.

Reduction of docos-15-enoyl-CoA to Docos-15-en-1-ol by a fatty acyl-CoA reductase with specificity for C22 acyl chains.

The table below outlines the key enzymes and their roles in tailoring the structure of fatty alcohols.

| Enzyme Class | Function | Relevance to Docos-15-en-1-ol Synthesis |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the first committed step in fatty acid synthesis. | Overexpression can "push" carbon flux towards fatty acid production. |

| Fatty Acid Synthase (FAS) | Synthesizes primarily C16 and C18 fatty acyl-ACPs. | Provides the initial building blocks for longer chain fatty acids. |

| Fatty Acid Elongases | Extend the carbon chain of fatty acids. | Essential for producing the C22 backbone from C18 precursors. |

| Fatty Acid Desaturases | Introduce double bonds at specific positions. | A Δ15-desaturase is required to create the double bond at the 15th position. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols. | A FAR with specificity for C22 acyl-CoAs is needed for the final conversion. |

By carefully selecting and expressing the appropriate combination of elongases, desaturases, and FARs, it is theoretically possible to engineer Yarrowia lipolytica to produce specific long-chain unsaturated fatty alcohols like Docos-15-en-1-ol. Further optimization of enzyme expression levels and metabolic flux would be necessary to achieve high titers and yields. nih.gov

Advanced Synthetic Methodologies for Docos 15 En 1 Ol and Its Derivatives

Stereo- and Regioselective Synthesis of Unsaturated Long-Chain Alcohols

Achieving control over the geometry of double bonds (stereoselectivity) and the position of functional groups (regioselectivity) is paramount in the synthesis of long-chain unsaturated alcohols. thieme.de These structural features are critical determinants of a molecule's biological activity.

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in organic synthesis. wikipedia.orgrsc.org This reaction, catalyzed by metal complexes, particularly those of ruthenium and molybdenum, allows for the redistribution of alkylidene fragments between two olefins. wikipedia.orgtcichemicals.com In the context of long-chain alkenol synthesis, cross-metathesis is particularly valuable. It enables the coupling of a protected fatty alcohol or fatty acid ester with an α-olefin, providing a direct route to unsaturated alcohol precursors with high control over the double bond's position and geometry. googleapis.com The choice of catalyst is crucial, with certain Group VI catalysts demonstrating high Z-selectivity, which is often desirable for biologically active compounds. googleapis.com

Table 1: Key Features of Olefin Metathesis in Alkenol Synthesis

| Feature | Description |

| Catalysts | Ruthenium (Grubbs catalysts) and Molybdenum (Schrock catalysts) are commonly used. wikipedia.org |

| Reaction Types | Ring-closing metathesis (RCM) and cross-metathesis (CM) are the main variants. tcichemicals.com |

| Advantages | High functional group tolerance, relatively simple reaction conditions, and the ability to form specific double bond geometries. wikipedia.orgtcichemicals.com |

| Application | Synthesis of complex molecules, including pheromones and other natural products. rsc.orggoogle.com |

The controlled introduction of unsaturation is a fundamental aspect of synthesizing complex long-chain alcohols. Beyond metathesis, several other methods are employed. The Wittig reaction, for instance, is a classic and reliable method for creating carbon-carbon double bonds from aldehydes and ketones. Unsaturated lipidic α-amino acids, which can be precursors to long-chain alcohols, are prepared in their enantiomeric forms using the Wittig reaction. nih.gov

For the introduction of triple bonds, reactions involving alkynes are central. For example, terminal alkynes can be coupled with various electrophiles. The synthesis of alkylynols often involves the addition of a Grignard reagent to an alkyne-containing compound. atamanchemicals.com Furthermore, hydroboration-oxidation of alkynes can be used to introduce a hydroxyl group with anti-Markovnikov regioselectivity, yielding an enol that tautomerizes to an aldehyde or ketone, which can then be reduced to an alcohol. britannica.com

Synthesis of Biologically Active Derivatives and Analogs

The synthesis of derivatives and analogs of natural products is a key strategy in drug discovery and chemical biology to probe structure-activity relationships (SAR) and optimize biological activity.

The synthesis of alkylynol analogs, such as (3R)-docos-(15Z)-en-1-yn-3-ol, often starts from chiral building blocks or employs asymmetric synthesis strategies to establish the desired stereochemistry. ethz.ch This specific compound, isolated from the sponge Cribrochalina vasculum, features a terminal alkyne, a chiral alcohol at the C-3 position, and a Z-double bond at C-15. nih.govrsc.org

The synthesis of such a molecule would likely involve the coupling of two key fragments. One fragment would contain the terminal alkyne and the chiral propargyl alcohol moiety. The other fragment would be a long alkyl chain containing the Z-double bond. The absolute configuration at the C-3 alcohol is critical and can be established using methods like the modified Mosher method for determination or through stereoselective reduction of a corresponding ketone. nih.govresearchgate.net The Z-double bond can be introduced via methods like the Wittig reaction with a Z-selective ylide or through partial reduction of an alkyne using Lindlar's catalyst.

Table 2: Spectroscopic Data for (3R)-Docos-(15Z)-en-1-yn-3-ol nih.gov

| Feature | Chemical Shift (δ) / m/z |

| Molecular Formula | C₂₂H₃₆O |

| Molecular Ion [M]⁺ | 316 |

| Terminal Acetylene (H-1) | 2.45 ppm (d, J = 2.0 Hz) |

| Alcohol (H-3) | 4.36 ppm (td, J = 6.5, 2.0 Hz) |

| Z-Double Bond (H-15, H-16) | 5.34 ppm (m) |

| Terminal Methyl (H₃-22) | 0.87 ppm (t, J = 7.0 Hz) |

Esterification is a common method for modifying the hydroxyl group of long-chain alcohols, which can influence their physicochemical properties and biological activity. byjus.com The reaction typically involves treating the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of a catalyst. chemguide.co.uk For instance, the esterification of long-chain fatty alcohols with citric acid can yield mono-, di-, or tri-esters depending on the molar ratios of the reactants. google.com Enzymatic esterification, often using lipases, is a greener alternative that can offer high selectivity under mild conditions. medcraveonline.com

Other functional group modifications can include oxidation of the alcohol to an aldehyde or ketone, or conversion of the hydroxyl group to a better leaving group to facilitate substitution reactions. solubilityofthings.com These modifications allow for the synthesis of a diverse range of analogs for biological evaluation.

Sustainable and Green Chemistry Approaches in Long-Chain Alcohol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. indianchemicalsociety.comijfmr.com In the synthesis of long-chain alcohols, this involves using renewable feedstocks, developing more efficient and atom-economical reactions, and minimizing waste. ijfmr.com

One sustainable approach involves the use of enzymes. For example, ω-hydroxylation of fatty acids can be achieved using CYP153A monooxygenases, which exhibit high regioselectivity for the terminal carbon. mdpi.com Another strategy is the valorization of waste materials, such as converting waste polyethylene (B3416737) pyrolysis oil into long-chain primary alcohols via a one-pot hydroboration-oxidation process. acs.org

The use of greener reaction media and conditions is also a key aspect. ijfmr.com This includes using water as a solvent, employing solvent-free reaction conditions, or utilizing microwave irradiation to accelerate reactions, often leading to higher yields and reduced energy consumption. researchgate.netfrontiersin.org For instance, the Claisen-Schmidt condensation to form chalcones, which can be precursors to certain functionalized alcohols, has been successfully performed under microwave irradiation in a green chemistry approach. scielo.org.bo Researchers are also exploring innovative catalytic systems, such as combining manganese and rhodium complexes to convert methanol (B129727) and olefins into long-chain alcohols in a resource-saving manner. mpg.de

Ecological Functions and Behavioral Mediating Roles

Function in Intraspecific Chemical Communication

Within a species, chemical signals known as pheromones orchestrate social behaviors, ensuring the success and cohesion of a population. wikipedia.org

Pheromones are vital for coordinating mating and aggregation. wikipedia.org Male-produced sex attractants, often termed aggregation pheromones, draw in both males and females, increasing the density of individuals at a specific location and facilitating mate-finding. wikipedia.org While females produce the majority of sex pheromones, male-produced attractants are found across a diverse range of insect orders, including Coleoptera, Diptera, and Hemiptera. wikipedia.org

Long-chain unsaturated alcohols, a class to which Docos-15-en-1-ol belongs, are common components of lepidopteran sex pheromones. nih.gov For instance, research on the bumblebee Bombus terrestris identified several long-chain alcohols as part of the male's sexual pheromone blend, including hexadecan-1-ol and octadeca-9,12,15-trien-1-ol. umons.ac.be Another example is (Z)-dodec-3-en-1-ol, identified as the primary trail-following pheromone in the termite Macrotermes annandalei. nih.gov These compounds are typically detected by specialized pheromone-responsive olfactory sensory neurons on the antennae of the receiving insect. nih.gov The specific structure of Docos-15-en-1-ol, including its 22-carbon chain and the position of its double bond, allows it to function as a specific signal for mating or aggregation in certain species, ensuring reproductive isolation and efficient gathering.

| Pheromone Example | Chemical Name | Function |

| Termite Trail Pheromone | (Z)-dodec-3-en-1-ol | Trail-following, Recruitment |

| Bumblebee Sex Pheromone Component | hexadecan-1-ol | Mate Attraction |

| Bumblebee Sex Pheromone Component | octadeca-9,12,15-trien-1-ol | Mate Attraction |

The perception of chemical cues like Docos-15-en-1-ol is a multi-step process initiated at the insect's antennae. tandfonline.commdpi.com Odorant molecules enter through pores in sensory hairs (sensilla) and bind to either Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) within the sensillar lymph. nih.govmdpi.com These proteins transport the hydrophobic odorant molecules across the aqueous lymph to Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). tandfonline.commdpi.com

The interaction between the odorant and the OR triggers a signal transduction cascade, converting the chemical signal into an electrical one. mdpi.com This signal is then processed in the antennal lobe of the insect's brain before being relayed to higher brain centers, which ultimately leads to a behavioral response. tandfonline.com The specificity of this system is remarkable; ORs are often tuned to specific pheromone components. nih.gov For long-chain alcohols and acetates, which are common in moth pheromones, the corresponding receptors show significant conservation across species, suggesting a strong evolutionary pressure to maintain this communication channel. nih.gov The chain length and functional group of the molecule are critical factors influencing how it is perceived. tandfonline.comfu-berlin.de Therefore, the unique 22-carbon structure of Docos-15-en-1-ol is key to its specific recognition by the olfactory system of the target species.

Inter-Specific Chemical Interactions

Docos-15-en-1-ol not only mediates communication within a species but also plays a role in the interactions between different species, particularly in the context of predation and parasitism.

In the evolutionary arms race between predator and prey, and between host and parasitoid, chemical espionage is a common strategy. exlibrisgroup.comeolss.net Parasitoids, which are insects that lay their eggs in or on other insects (hosts), are particularly adept at using their host's own chemical cues to locate them. eolss.netnih.govfrontiersin.org

A host's aggregation pheromone, intended to attract mates, can inadvertently serve as a beacon for its natural enemies. nih.gov Research has shown that parasitoids can eavesdrop on these chemical channels to pinpoint dense patches of hosts, thereby increasing their foraging efficiency. nih.gov For example, the parasitoid Leptopilina heterotoma uses the aggregation pheromone of its host, Drosophila melanogaster, to find suitable resources for reproduction. nih.gov Therefore, a compound like Docos-15-en-1-ol, when used as an aggregation pheromone, can increase the user's risk of parasitism, creating a significant selection pressure. This dynamic influences the population fluctuations of both the host and the parasitoid. nih.gov Similarly, predators may use such chemical cues to locate their prey. numberanalytics.com

The use of chemical cues like Docos-15-en-1-ol has cascading effects throughout the food web. Tritrophic interactions—involving plants, herbivores, and their natural enemies (parasitoids and predators)—are heavily mediated by chemical information. scielo.br When an herbivore releases a pheromone like Docos-15-en-1-ol, it not only risks attracting its own enemies but can also influence the behavior of other species in the community.

The presence of these chemical signals can alter foraging patterns, habitat selection, and the outcomes of competitive interactions. copernicus.org The chemical landscape, or "infoscape," created by the release of semiochemicals influences the distribution and abundance of multiple species, thereby structuring the broader ecological community. rsc.org

Ecological Significance in Population Dynamics and Community Structure

The balance between the benefits of intraspecific communication and the risks of interspecific exploitation shapes population stability. nih.gov The spatial structure of habitats interacts with these chemical signals to modify ecological processes at multiple levels, from individual behavior to community-wide patterns. scielo.br Ultimately, the presence and perception of chemical compounds like Docos-15-en-1-ol are integral to the processes that regulate species populations, maintain biodiversity, and ensure the functioning of ecosystems. mofe.gov.npresearchgate.net

Metabolism and Biotransformation of Docos 15 En 1 Ol in Biological Systems

In Vivo Metabolic Fate of Long-Chain Alcohols

Once in a biological system, long-chain alcohols such as docos-15-en-1-ol undergo several metabolic transformations. The primary fates include oxidation to their corresponding fatty acids, which can then be further catabolized for energy, or incorporation into more complex lipid structures. nih.govcleaninginstitute.org

The principal metabolic route for long-chain fatty alcohols is their oxidation to the corresponding fatty acids. nih.govnih.gov This process is catalyzed by a multi-component enzyme system known as fatty alcohol:NAD+ oxidoreductase (FAO). nih.gov This system sequentially oxidizes the alcohol first to an aldehyde and then to a carboxylic acid. nih.govamc.nl In the case of docos-15-en-1-ol, this would result in the formation of docos-15-enoic acid. This conversion allows the carbon chain to enter the central metabolic pathways for energy production. nih.gov

Studies on the oxidation of long-chain fatty alcohols have shown that this is an efficient process. For instance, research on the oxidation of long-chain fatty alcohols to prepare long-chain fatty acids has demonstrated high conversion rates, in some cases exceeding 90%. researchgate.net The resulting fatty acid, docos-15-enoic acid, can then undergo further catabolism through processes like beta-oxidation. nih.gov

In addition to oxidation, long-chain fatty alcohols serve as substrates for the synthesis of complex lipids. nih.gov They can be incorporated into two major classes of lipids: ether lipids and wax esters. cleaninginstitute.org In the synthesis of ether lipids, a fatty alcohol is attached to dihydroxyacetone phosphate (B84403) via an ether linkage, a reaction catalyzed by alkyl-dihydroxyacetone phosphate synthase. cleaninginstitute.org Ether lipids are significant components of cell membranes in various tissues. cleaninginstitute.org

Fatty alcohols can also be esterified with fatty acids to form wax esters, which function as storage lipids in some organisms. google.comgoogle.com For example, in the bumblebee Bombus ruderatus, icos-15-en-1-ol is a major component of the labial gland secretion, and it is likely synthesized from corresponding fatty acids found in triacylglycerols. researchgate.netmdpi.com This suggests a dynamic interplay between fatty acid and fatty alcohol pools within the organism.

Enzymes involved in fatty alcohol metabolism often exhibit specificity for certain chain lengths and degrees of saturation. nih.govnih.gov For example, fatty aldehyde dehydrogenase (FALDH), a key enzyme in the oxidation of fatty aldehydes to fatty acids, can act on a wide range of aliphatic aldehydes, from 6 to 24 carbons in length, including both saturated and unsaturated substrates. nih.govnih.gov However, it often shows a preference for long-chain substrates (C14-C18). nih.gov

Similarly, the enzymes responsible for reducing acyl-CoA to fatty alcohols also show substrate preferences. Studies in developing rat brain have shown that the enzyme system for long-chain alcohol formation is specific for palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1) CoAs. nih.gov While specific data for docos-15-en-1-ol is not available, it is expected that the enzymes metabolizing this very-long-chain unsaturated alcohol would have a corresponding specificity. The metabolism of very-long-chain fatty acids and alcohols is crucial, and impairments in these pathways are linked to several genetic disorders. nih.govebm-journal.org

Table 1: Substrate Specificity of Enzymes in Long-Chain Alcohol Metabolism

| Enzyme | Preferred Substrate Chain Lengths | Notes |

| Fatty Aldehyde Dehydrogenase (FALDH) | C6-C24 (Prefers C14-C18) | Acts on saturated and unsaturated aldehydes. nih.govnih.gov |

| Acyl-CoA Reductase (Rat Brain) | C16:0, C18:0, C18:1 | Specificity accounts for the observed ether lipid composition in the brain. nih.gov |

| Long-chain-alcohol oxidase (Yeast) | C4-C22 (Optimized for C10-C16) | Can also oxidize some diols and secondary alcohols. wikipedia.org |

Enzymatic Degradation Pathways

The breakdown of docos-15-en-1-ol and its metabolic products is carried out by specific classes of enzymes that facilitate their conversion into energy or other essential molecules.

The initial step in the degradation of long-chain alcohols is their oxidation, a process catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). wikipedia.org In mammals, this is often carried out by the fatty alcohol:NAD+ oxidoreductase (FAO) complex, which includes both alcohol dehydrogenase and aldehyde dehydrogenase activities. nih.gov The alcohol dehydrogenase component oxidizes the fatty alcohol to a fatty aldehyde, which is then converted to a fatty acid by the aldehyde dehydrogenase component, typically FALDH. nih.govnih.gov

Table 2: Key Enzymes in the Oxidation of Long-Chain Alcohols

| Enzyme | EC Number | Function | Cofactor |

| Long-chain-alcohol dehydrogenase | 1.1.1.192 | Oxidizes long-chain alcohols to aldehydes. uniprot.org | NAD+ |

| Fatty aldehyde dehydrogenase (FALDH) | 1.2.1.48 | Oxidizes long-chain aldehydes to fatty acids. nih.gov | NAD+ |

| Long-chain-alcohol oxidase | 1.1.3.20 | Oxidizes long-chain alcohols to aldehydes. wikipedia.org | O2 |

Once docos-15-en-1-ol is oxidized to its corresponding fatty acid, docos-15-enoic acid, it can be broken down for energy through the process of beta-oxidation. jackwestin.com This metabolic pathway occurs in the mitochondria and peroxisomes and involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. jackwestin.comwikipedia.org

The beta-oxidation of an unsaturated fatty acid like docos-15-enoic acid requires additional enzymes to handle the double bond. jackwestin.comontosight.ai The standard beta-oxidation pathway proceeds until the double bond is reached. At this point, an isomerase is required to change the configuration and position of the double bond to allow the subsequent enzymatic steps to continue. wikipedia.orgnih.gov The acetyl-CoA generated from beta-oxidation can then enter the citric acid cycle for the complete oxidation to carbon dioxide and water, yielding a significant amount of ATP. jackwestin.com

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating Docos-15-en-1-ol from complex matrices and for its quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including long-chain fatty alcohols. researchgate.netcleaninginstitute.org Due to the high boiling point of Docos-15-en-1-ol, derivatization is often required to increase its volatility and improve chromatographic peak shape. A common procedure involves converting the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.netmdpi.com

The separation is typically achieved on a capillary column, with the choice of stationary phase being critical. High-polarity columns, such as those with a (88% cyanopropyl)aryl-polysiloxane stationary phase, have been successfully used for separating long-chain alcohols like docosanol (the saturated analogue of docosenol). nih.govnih.gov High-temperature columns (e.g., HT-5) are also suitable, as they can withstand the high temperatures (up to 360-390°C) needed to elute these large molecules. cleaninginstitute.orgresearchgate.net The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides definitive identification and sensitive quantification. nih.govnih.govxjtu.edu.cn In SIM mode, specific ions characteristic of the analyte are monitored to enhance sensitivity and selectivity, which is particularly useful for quantification in complex biological samples. nih.govxjtu.edu.cn

Table 1: Typical GC-MS Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Value / Condition | Rationale / Reference |

|---|---|---|

| Derivatization | Trimethylsilylation (e.g., with BSTFA) | Increases volatility and thermal stability. researchgate.netmdpi.com |

| GC Column | High-polarity (e.g., HP-88) or High-temp (e.g., DB-5, HT-5) capillary column | Provides efficient separation of long-chain isomers. researchgate.netcleaninginstitute.orgnih.gov |

| Injector Temp. | 260 - 350 °C | Ensures complete vaporization of the derivatized analyte. researchgate.netnih.gov |

| Oven Program | Temperature ramp, e.g., 150°C to 320°C at 4°C/min | Allows for the separation of compounds with a wide range of boiling points. researchgate.net |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. nih.gov |

| MS Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. gbiosciences.com |

| Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides structural information, while SIM offers higher sensitivity. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for the analysis of thermally labile compounds or when derivatization is not desirable. It is also highly effective for the preparative isolation of specific compounds from mixtures for further analysis, such as NMR spectroscopy. d-nb.info

For long-chain alcohols like Docos-15-en-1-ol, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.gov A gradient elution, typically with a mobile phase consisting of methanol (B129727), acetonitrile, and/or water, is employed to effectively separate the components. nih.gov Detection can be achieved using various detectors, but since long-chain alcohols lack a strong chromophore, a Universal Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often preferred. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity, allowing for the simultaneous separation and identification of analytes. researchgate.netresearcher.lifespectroscopyonline.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information, confirming the identity of the isolated compound and elucidating its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the complete carbon and proton framework of Docos-15-en-1-ol.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. magritek.comdocbrown.info For Docos-15-en-1-ol, key signals would include a triplet around 3.6 ppm for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), a multiplet around 5.3 ppm for the olefinic protons of the double bond (-CH=CH-), and multiplets for the allylic protons adjacent to the double bond. magritek.com The large signal cluster between 1.2-1.4 ppm corresponds to the many methylene groups in the long alkyl chain.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. magritek.comlibretexts.org The carbon attached to the hydroxyl group would appear around 63 ppm. The olefinic carbons would resonate in the 120-135 ppm region. The numerous sp³-hybridized carbons of the alkyl chain would produce a series of signals between approximately 14 and 35 ppm. magritek.comrsc.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Docos-15-en-1-ol

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Hydroxyl | CH ₂-OH | ~3.64 (t) | ~63.1 | Chemical shift and multiplicity are characteristic of a primary alcohol. docbrown.info |

| Olefinic | -C H=C H- | ~5.35 (m) | ~130.0 | Signals confirm the presence and environment of the double bond. magritek.com |

| Allylic | =CH-C H₂- | ~2.01 (m) | ~27-32 | Protons and carbons adjacent to the double bond are deshielded. magritek.com |

| Alkyl Chain | -(C H₂)n- | ~1.2-1.4 (m) | ~22-35 | Overlapping signals from the long methylene chain. rsc.org |

| Terminal Methyl | -C H₃ | ~0.88 (t) | ~14.1 | Characteristic signal for the terminal methyl group. rsc.org |

(Note: Predicted values are based on standard chemical shift tables and data for similar long-chain unsaturated alcohols. Actual values may vary depending on solvent and other experimental conditions.)

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of Docos-15-en-1-ol (C₂₂H₄₄O).

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers a fingerprint that helps confirm the structure. chemguide.co.uklibretexts.org In Electron Ionization (EI), the molecular ion (M⁺) is often weak or absent for long-chain alcohols. wikipedia.org Common fragmentation pathways include:

Loss of water (M-18): A characteristic fragmentation for alcohols. tandfonline.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Cleavage along the alkyl chain: Fragmentation of C-C bonds along the hydrocarbon chain results in a series of characteristic ions separated by 14 Da (-CH₂-), although these are often of low intensity. gbiosciences.commsu.edu The location of the double bond can be difficult to determine by EI-MS alone. However, derivatization techniques, such as forming picolinyl esters or using specific chemical ionization methods, can induce fragmentation at the double bond, allowing for its precise localization. nih.gov Multistage mass spectrometry (MSⁿ) can also be used to isolate and fragment specific ions to build a more detailed structural picture. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. researchgate.net Docos-15-en-1-ol itself is not chiral unless isotopic labeling is introduced or it is part of a larger chiral assembly. However, if it were synthesized from chiral precursors or modified to contain a stereocenter, chiroptical spectroscopy would be essential for assigning its absolute stereochemistry. amazonaws.com

The technique measures the differential absorption of left and right circularly polarized light. pnas.org Since the alcohol and alkene functional groups in Docos-15-en-1-ol are weak chromophores, a direct CD measurement might yield a weak signal. A common strategy to overcome this is to derivatize the hydroxyl group with a chromophoric auxiliary reagent. nih.gov The resulting derivative, now containing a strong chromophore in proximity to the chiral center, will exhibit a distinct CD spectrum. The sign and shape of the observed Cotton effects can then be correlated, often with the aid of quantum chemical calculations, to the absolute configuration of the stereocenter. nih.govmdpi.comull.es This approach is a powerful, non-destructive method for stereochemical assignment in synthetic and natural products chemistry. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Acetonitrile | C₂H₃N |

| Docos-15-en-1-ol | C₂₂H₄₄O |

| Docosanol | C₂₂H₄₆O |

| Helium | He |

| Methanol | CH₄O |

| Trimethylsilyl (TMS) | C₃H₉Si |

Integrated Analytical Strategies for Complex Biological Matrices

The accurate structural elucidation and quantification of Docos-15-en-1-ol, a very-long-chain monounsaturated fatty alcohol, within complex biological matrices such as plasma, serum, or tissues, presents significant analytical challenges. These challenges stem from the compound's inherent lipophilicity, its likely low endogenous concentrations, and the presence of a multitude of structurally similar and interfering lipids. ebm-journal.orgwaters.com Consequently, a single analytical technique is often insufficient. An integrated strategy, combining sophisticated sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection, is essential for reliable and reproducible results. researchgate.net

The cornerstone of analyzing lipophilic compounds like Docos-15-en-1-ol from biological samples is the initial extraction process. The goal is to efficiently isolate lipids while removing a majority of interfering substances like proteins and polar metabolites. google.comcreative-proteomics.com

Sample Preparation and Extraction

Traditional lipid extraction methods, such as the Folch or Bligh & Dyer techniques, utilize a chloroform/methanol/water solvent system to partition lipids into an organic phase. chromatographytoday.com While effective for total lipid extraction, these methods can be labor-intensive and employ hazardous chlorinated solvents. chromatographytoday.comresearchgate.net

Modern approaches increasingly favor Solid-Phase Extraction (SPE) for its selectivity, reproducibility, and amenability to automation. creative-proteomics.comresearchgate.net SPE allows for the targeted isolation of lipid classes based on their polarity. aocs.org For an analyte like Docos-15-en-1-ol, a multi-step SPE protocol might be employed to first remove highly polar interferences and then separate neutral lipids (including fatty alcohols) from more polar complex lipids like phospholipids. google.comaocs.org

| Method | Principle | Advantages | Disadvantages | Citation |

| Liquid-Liquid Extraction (LLE) | Partitioning of solutes between two immiscible liquid phases (e.g., chloroform/methanol/water). | Well-established, good recovery for broad lipid classes. | Labor-intensive, uses large volumes of hazardous solvents, lower selectivity. | chromatographytoday.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | High selectivity, high reproducibility, easily automated, reduces solvent use. | Method development can be complex, potential for analyte loss if not optimized. | creative-proteomics.comresearchgate.netaocs.org |

| Protein Precipitation (PPT) | Use of organic solvents (e.g., acetonitrile, methanol) to denature and precipitate proteins. | Fast, simple, high-throughput compatible. | Co-extraction of many interfering substances (matrix effects), primarily for polar lipids. | creative-proteomics.com |

Chromatography-Mass Spectrometry (MS) Based Strategies

Due to its complexity, direct analysis of the raw lipid extract is not feasible. Chromatographic separation is required prior to detection. The two dominant integrated strategies are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Activities of Docos 15 En 1 Ol Derivatives in Non Human Systems

Pheromonal Activity and Chemoattraction of Analogs

Long-chain unsaturated alcohols, a class of compounds to which docos-15-en-1-ol belongs, are significant components of pheromones in various insect species. gerli.comgerli.com These semiochemicals are crucial for behaviors such as mating, aggregation, and alarm signaling. While direct evidence for docos-15-en-1-ol as a pheromone is not extensively documented, the activities of its structural analogs, particularly other C22 unsaturated alcohols, provide strong indications of its potential role in chemoattraction.

Female-specific fatty alcohols, including docosanol (a saturated C22 alcohol), have been identified in the epicuticle of Triatoma infestans, a vector for Chagas disease, and are known to trigger copulation in males. gerli.com In the context of unsaturated C22 alcohols, cis-11-docosen-1-ol is found in high proportions in the wax esters of zooplankton and is also present in a free form in ctenophores, although its precise function in these marine organisms is still under investigation. gerli.comatamanchemicals.com

Research on moth pheromones has shown that the biosynthesis of these signaling molecules often involves the reduction of fatty acyl precursors to their corresponding alcohols. pnas.org The specificity of these pheromones is often determined by the chain length, the position and geometry of the double bonds, and the functional group. For instance, the silkmoth, Bombyx mori, utilizes a fatty-acyl reductase that shows a high degree of specificity for the precursor of its pheromone, bombykol, which is a C16 diene alcohol. pnas.org This high specificity suggests that even minor changes in the structure of a long-chain alcohol, such as the position of the double bond, can have a significant impact on its pheromonal activity.

The table below summarizes the pheromonal activity of some long-chain alcohol analogs.

| Compound | Organism | Activity | Reference(s) |

| Docosanol (C22:0) | Triatoma infestans (insect) | Triggers copulation in males | gerli.com |

| Eicosanol (C20:0) | Triatoma infestans (insect) | Triggers copulation in males | gerli.com |

| cis-11-Docosen-1-ol | Ctenophores (marine invertebrate) | Present in free form, function unknown | gerli.comatamanchemicals.com |

| 11-Eicosen-1-ol | Honeybee (Apis mellifera) | Major component of alarm pheromone | gerli.commmsl.cz |

| Bombykol | Silkworm moth (Bombyx mori) | Female sex pheromone | gerli.com |

Other Bioactive Properties (e.g., Cytotoxic Effects of Marine-Derived Alkylynols)

Marine organisms, particularly sponges of the genus Cribrochalina, are a rich source of long-chain acetylenic lipids, including alkylynols that are structurally analogous to docos-15-en-1-ol. mdpi.comnih.govresearchgate.net These compounds have garnered significant interest due to their potent cytotoxic activities against various cancer cell lines. mdpi.comnih.gov

A study on the Caribbean sponge Cribrochalina vasculum led to the isolation of numerous linear and branched-chain monoacetylene lipids. mdpi.comnih.gov Among the isolated compounds was (3R)-docos-(15Z)-en-1-yn-3-ol, a C22 acetylenic alcohol with a double bond at the C-15 position, making it a very close structural analog of docos-15-en-1-ol. While the cytotoxicity of this specific compound was not reported in the study, several other alkylynols isolated from the same sponge demonstrated selective cytotoxicity against non-small cell lung carcinoma (NSCLC) cells. mdpi.comnih.gov

For instance, other acetylene-3-hydroxy alkanes from Cribrochalina vasculum were tested for their cytotoxic effects. The results confirmed selective cytotoxicity for some of these compounds against NSCLC and other tumor cell types. mdpi.comnih.gov The cytotoxic activity of these marine-derived alkylynols highlights a potential therapeutic application for this class of molecules. The general cytotoxic nature of polyacetylenic alcohols from marine sponges has been noted in several studies, with some exhibiting significant growth-inhibiting effects against human tumor cell lines. gerli.com

The table below presents some marine-derived alkylynols and their reported cytotoxic activities.

| Compound | Source Organism | Cell Line(s) | Activity | Reference(s) |

| Various alkyl-4E-ene-1-yn-3-ols | Cribrochalina vasculum | P388 mouse leukemia | Cytotoxic | mdpi.com |

| Various 3S-alkyl-4E-ene-1-yn-3-ols | Cribrochalina vasculum | H-522 (NSCLC), IGROV-1 (Ovarian) | Selective cytotoxicity | mdpi.com |

| Vasculyne | Cribrochalina vasculum | Not specified | Cytotoxic | nih.gov |

| Strongylodiols | Petrosia sp. (marine sponge) | Not specified | Some have cytotoxic properties | gerli.com |

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

The biological activity of long-chain unsaturated alcohols and their derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help to elucidate the key structural features responsible for their pheromonal and cytotoxic effects.

In the context of pheromonal activity, the geometry of the double bonds is critical. Early studies on bombykol, the sex pheromone of the silkworm, revealed that changing either the cis or trans configuration of its double bonds rendered the molecule inactive as an attractant. nih.gov The length of the carbon chain and the position of the double bonds are also crucial for receptor binding and subsequent behavioral responses in insects. pnas.orgnih.gov Studies on tortricid moths have shown that male moths can discriminate between geometric isomers of dodecadienyl acetates with greater precision than the analogous alcohols, suggesting that the functional group also plays a key role in the specificity of the pheromone signal. nih.gov

Regarding cytotoxicity, SAR studies on alkylynols from Cribrochalina vasculum have revealed important structural requirements. mdpi.comnih.gov It was found that the alcohol moiety at the C-3 position and its absolute R configuration were both essential for the selective cytotoxic activity against tumor cell lines. mdpi.comnih.gov In contrast, the length of the alkyl chain and the presence of branching appeared to be of lesser significance for the magnitude of cytotoxicity. mdpi.comnih.gov

The table below summarizes key findings from SAR studies on long-chain unsaturated alcohols and their derivatives.

| Structural Feature | Biological Activity | Observation | Reference(s) |

| Double Bond Geometry (cis/trans) | Pheromonal Activity | Altering the natural isomeric configuration can lead to a loss of activity. | nih.gov |

| Functional Group (Alcohol vs. Acetate) | Pheromonal Activity | Acetate (B1210297) isomers may allow for more specific communication channels than alcohol isomers in some insects. | nih.gov |

| Stereochemistry of Hydroxyl Group (R/S) | Cytotoxicity | The R configuration at C-3 in certain alkylynols is essential for selective tumor cell activity. | mdpi.comnih.gov |

| Presence of a Second Triple Bond | Cytotoxicity | Replacement of a double bond with a triple bond in synthetic analogs can significantly increase potency. | researchgate.net |

| Alkyl Chain Length and Branching | Cytotoxicity | Less significant for the magnitude of cytotoxicity in some marine alkylynols. | mdpi.comnih.gov |

| Molecular Hydrophobicity | Antitumor Activity | A specific balance between polar hydroxyl groups and the nonpolar alkyl chain is crucial for activity. | nih.gov |

Current Research Challenges and Future Directions

Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways

The biosynthesis of long-chain unsaturated alcohols like docos-15-en-1-ol is a complex enzymatic process primarily understood in the context of insect pheromone production. pnas.org In insects, particularly moths and bees, these compounds are typically synthesized in specialized pheromone glands. nih.gov The general pathway originates from common fatty acids, such as palmitic or stearic acid, which undergo a series of modifications. pnas.org

Two main metabolic routes are considered for the formation of aliphatic compounds in insects: de novo synthesis from acetate (B1210297) units or biosynthesis from common lipids stored in the body. nih.gov Evidence suggests that in bumblebees, fatty acids from triacylglycerols stored in the fat body may serve as precursors for pheromone biosynthesis. nih.govmdpi.com The production pathway involves several key enzymatic steps:

Chain-shortening or Elongation: The initial fatty acid precursor is modified to achieve the correct carbon chain length. For a C22 alcohol like docos-15-en-1-ol, this would likely involve the elongation of shorter-chain fatty acids.

Desaturation: Specific desaturase enzymes introduce a double bond at a precise location along the carbon chain. nih.gov To produce docos-15-en-1-ol, a Δ15-desaturase would be required to act on a docosanoic acid precursor.

Reduction: The terminal carboxyl group of the fatty acyl-CoA is reduced to an alcohol. This final step is catalyzed by a class of enzymes known as fatty acyl reductases (FARs). pnas.orgnih.gov These FARs can exhibit high substrate specificity, which can regulate the final composition of the pheromone blend. pnas.org

In bumblebee species, docos-15-en-1-ol has been identified as a component of the male labial gland secretion, which functions as a marking pheromone. nih.govmdpi.com It is often found in an unseparable mixture with its isomer, docos-17-en-1-ol. nih.govmdpi.com The challenge for researchers is to identify the specific FARs and desaturases in each organism that produce this compound. The genetic and enzymatic machinery can differ even between closely related species, leading to species-specific pheromone blends. pnas.org Future research must focus on heterologous expression of candidate genes from organisms known to produce docos-15-en-1-ol to functionally characterize the specific enzymes involved in its unique biosynthesis. nih.gov

Deeper Understanding of Ecological Network Interactions Mediated by Docos-15-en-1-ol

Chemical signals like docos-15-en-1-ol are crucial mediators of interactions within ecological networks. mdpi.com As a component of bumblebee marking pheromones, its primary role is in chemical communication to attract mates. nih.govmdpi.com Male bumblebees deposit these secretions at various points in their territory, creating an "odorama" that guides females. frontiersin.org This intraspecific signaling is fundamental to reproductive success. researchgate.net

However, the influence of this compound extends beyond simple mate attraction. The chemical cues released by one species can be intercepted by others, creating a complex information web. frontiersin.org

Interspecific Competition: Other species may recognize and be repelled by the territorial markings, reducing competition for resources.

Predator/Parasite Attraction (Kairomones): Predators or parasites may evolve to recognize these pheromones as cues (kairomones) to locate their hosts or prey. frontiersin.org This adds a layer of risk to the act of signaling for the emitter.

Ecological Speciation: Subtle variations in the pheromone blend, including the presence or ratio of compounds like docos-15-en-1-ol, can contribute to reproductive isolation and the formation of new species. atlashymenoptera.net

Understanding these interactions requires moving from a focus on single species to a network-level perspective. mdpi.com The challenge lies in mapping how docos-15-en-1-ol influences the behavior of a wide range of organisms within an ecosystem and how these interactions, in turn, shape the evolution of the signal itself.

Development of Scalable and Environmentally Benign Synthetic Methods

The use of insect pheromones for pest control is a sustainable alternative to broad-spectrum pesticides because they are species-specific, non-toxic, and effective at low concentrations. chemistryviews.orgwikipedia.org However, the widespread application of this technology is often limited by the lack of cost-effective and scalable methods for synthesizing these complex molecules. beilstein-journals.orgprovivi.com

Traditional synthetic routes to long-chain unsaturated alcohols often involve inefficient processes like Wittig reactions or Lindlar hydrogenations, which can be expensive and generate significant waste. nih.gov The development of greener synthetic methodologies is a key research priority. Recent advances have focused on metal-catalyzed cross-coupling reactions and olefin metathesis. beilstein-journals.orgnih.gov

Iron-Catalyzed Cross-Coupling: This method uses inexpensive and low-toxicity iron catalysts to couple smaller molecular fragments, offering a more environmentally friendly and cost-efficient route for large-scale production. chemistryviews.orgbeilstein-journals.org

Z-Selective Cross Metathesis: Ruthenium-based metathesis catalysts can create cis- (or Z-) double bonds with high selectivity, providing a more direct and efficient pathway to many insect pheromones. nih.gov

Applying these modern synthetic strategies to produce docos-15-en-1-ol on an industrial scale presents a significant challenge. The synthesis must be highly stereoselective to produce the correct isomer, as biological activity is often dependent on the precise geometry of the double bond. Future research will focus on optimizing these catalytic systems for the specific synthesis of C22 alcohols and scaling the processes for commercial viability. provivi.com

Discovery of Novel Biological Functions and Pharmacological Targets in Non-Human Systems

While the role of docos-15-en-1-ol as a pheromone is its most prominent known function, long-chain fatty alcohols have diverse biological roles in non-human systems that warrant investigation. nih.govgerli.com

Structural Components: In many plants and insects, long-chain alcohols are key components of surface waxes (cutin and suberin), which form a protective barrier against water loss, UV radiation, and pathogen entry. nih.govresearchgate.net It is plausible that docos-15-en-1-ol could contribute to the epicuticular wax layer in certain organisms, serving a protective function.

Energy Storage: In some marine organisms like copepods, very long-chain fatty alcohols (including C22:1 isomers) are major components of wax esters, which serve as a primary long-term energy reserve. int-res.com This suggests a potential metabolic, rather than signaling, function in some species.

Defensive Secretions: Long-chain alcohols have been identified in the defensive secretions of some insects, such as scale insects. gerli.com

The discovery of novel functions for docos-15-en-1-ol could reveal new pharmacological targets. For example, if it plays an essential role in the formation of a pathogenic insect's protective cuticle, enzymes in its biosynthetic pathway could become targets for the development of highly specific insecticides. Future research should screen for the presence and function of docos-15-en-1-ol in a wider range of organisms to uncover these potential roles. tandfonline.com

Advancement of Trace Analytical Techniques for Environmental and Biological Samples

Studying the biosynthesis and ecological role of docos-15-en-1-ol requires highly sensitive and specific analytical methods to detect and quantify it at trace levels in complex biological and environmental matrices. gerli.com The primary tool for this analysis is gas chromatography coupled with mass spectrometry (GC-MS). rsc.orgnumberanalytics.com

The standard analytical workflow involves several steps:

Extraction: Lipids, including the target alcohol, are extracted from the sample (e.g., insect gland, plant tissue, water) using organic solvents.

Saponification and Cleanup: To analyze total alcohol content (both free and esterified), samples may be saponified (hydrolyzed with a strong base). gerli.comcleaninginstitute.org The extract is then purified, often using solid-phase extraction (SPE) to separate alcohols from other lipid classes like hydrocarbons and fatty acids. researchgate.net

Derivatization: Because alcohols are polar and may not chromatograph well, they are typically converted to less polar, more volatile derivatives before GC analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers. gerli.comresearchgate.net

GC-MS Analysis: The derivatized sample is injected into the GC-MS, where compounds are separated based on their boiling points and retention times and identified based on their mass spectra. rsc.org

Table 1: Comparison of Analytical Techniques for Long-Chain Alcohols

| Technique | Description | Advantages | Challenges |

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile compounds and provides mass spectra for identification. | Gold standard for identification and quantification. rsc.org High sensitivity. | Requires derivatization for polar alcohols. gerli.com Co-elution of isomers can be problematic. |

| LC-MS | Liquid Chromatography-Mass Spectrometry. Separates compounds in a liquid phase. | Suitable for non-volatile or thermally labile compounds. Can analyze free alcohols without derivatization. rsc.org | May have lower resolution for long-chain isomers compared to GC. |

| GC×GC-MS | Comprehensive Two-Dimensional GC-MS. Uses two different GC columns for enhanced separation. | Greatly increased peak capacity and resolution. numberanalytics.com Excellent for separating components in very complex mixtures. | More complex data analysis. Higher instrument cost. |

Current challenges include dealing with low concentrations and matrix interference. numberanalytics.com Future advancements will likely focus on improving the resolution of isomeric mixtures (like docos-15-en-1-ol and docos-17-en-1-ol) through techniques like comprehensive two-dimensional gas chromatography (GC×GC) and developing methods that require minimal sample preparation. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.